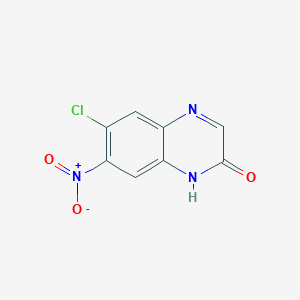
6-Chloro-7-nitroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-nitroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chloro group at the 6th position and a nitro group at the 7th position on the quinoxaline ring. It has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-nitroquinoxalin-2-one typically involves the nitration of 6-chloroquinoxalin-2-one. One common method includes the use of t-butyl nitrite as a nitrating agent under metal-free conditions. The reaction is site-selective, favoring nitration at the 7th position without affecting the 3rd position .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The process begins with the synthesis of 6-chloroquinoxalin-2-one, followed by nitration using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-nitroquinoxalin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed
Reduction: 6-Chloro-7-aminoquinoxalin-2-one.
Substitution: 6-Amino-7-nitroquinoxalin-2-one derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-Chloro-7-nitroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-nitroquinoxalin-2-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, causing cytotoxic effects. Additionally, the chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-7-fluoroquinoxalin-2-one
- 6-Chloro-7-bromoquinoxalin-2-one
- 6-Chloro-7-iodoquinoxalin-2-one
Uniqueness
6-Chloro-7-nitroquinoxalin-2-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as a cytotoxic agent, while the chloro group allows for further functionalization through substitution reactions .
Propiedades
Número CAS |
934690-33-2 |
|---|---|
Fórmula molecular |
C8H4ClN3O3 |
Peso molecular |
225.59 g/mol |
Nombre IUPAC |
6-chloro-7-nitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4ClN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13) |
Clave InChI |
APCVIOKYERKKPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15230458.png)

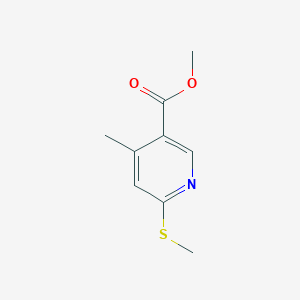
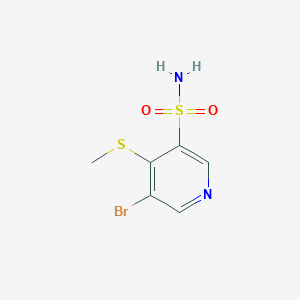
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)

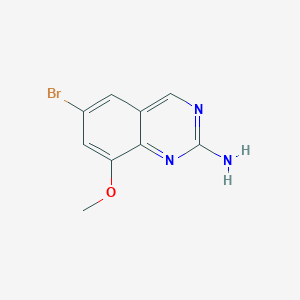
![7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate](/img/structure/B15230519.png)
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
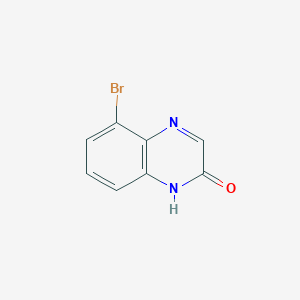
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
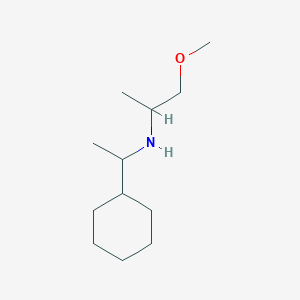
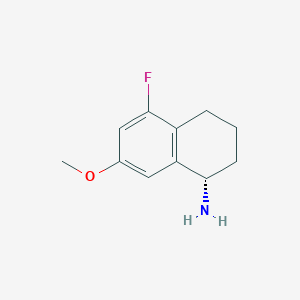
![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)
